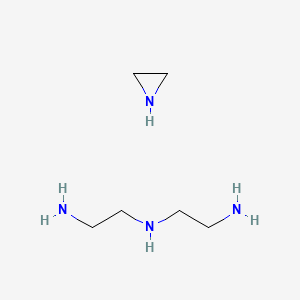

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine

Description

Properties

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3.C2H5N/c5-1-3-7-4-2-6;1-2-3-1/h7H,1-6H2;3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONKGIYRMOXVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1.C(CNCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106899-94-9 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106899-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60910171 | |

| Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106899-94-9 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~-(2-Aminoethyl)ethane-1,2-diamine--aziridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, polymer with aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dichloroethane-Based Method

The dichloroethane route involves reacting ethylene dichloride with ammonia or amines under high-temperature conditions. This method, while historically significant, suffers from severe drawbacks, including equipment corrosion due to hydrochloric acid by-products and challenges in separating the desired compound from polymeric impurities. The process generates large volumes of amine-containing wastewater, complicating post-treatment and raising environmental concerns.

Monoethanolamine (MEOA) Method

The MEOA method utilizes ethylene oxide and ammonia to produce monoethanolamine, which is subsequently subjected to reductive amination. While this approach avoids chloride-related corrosion, it introduces ethylene glycol as a by-product, necessitating energy-intensive purification steps. Furthermore, the reliance on ethylene oxide—a hazardous and volatile precursor—poses safety risks during large-scale operations.

Catalytic Hydrogenation of Iminodiacetonitrile (IDAN)

Reaction Mechanism and Conditions

The modern synthesis of N'-(2-aminoethyl)ethane-1,2-diamine;aziridine centers on the hydrogenation of iminodiacetonitrile (IDAN). This method, detailed in patents EP2684862B1 and WO2013149373A1, involves dissolving IDAN in a polar organic solvent (e.g., methanol or ethanol) and subjecting it to hydrogenation under controlled conditions:

The reaction proceeds via the reduction of nitrile groups to amines, with IDAN first converting to intermediate imines before final hydrogenation to the target diamine.

Role of Stabilizers and Additives

To mitigate IDAN decomposition—a major source of HCN, which poisons catalysts—stabilizers such as alkali metal oxides (e.g., Na₂O), activated carbon, or molecular sieves are introduced. These additives adsorb decomposition by-products, prolonging catalyst lifespan. Additionally, OH-type anion exchange resins (e.g., Amberlite IRA-400) are employed to suppress piperazine formation, a common by-product that complicates purification.

Process Optimization and Technological Advances

Solvent Selection

Optimal solvents include low-molecular-weight alcohols (methanol, ethanol) or ethers (tetrahydrofuran), which improve IDAN solubility without participating in side reactions. A solvent-to-IDAN weight ratio of 4:1–9:1 ensures efficient mass transfer while minimizing solvent recovery costs.

Catalytic System Enhancements

Comparative Analysis of Preparation Methods

The table below contrasts key parameters of traditional and hydrogenation-based methods:

Chemical Reactions Analysis

Types of Reactions

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

Applications in Chemical Synthesis

- Epoxy Curing Agents :

- Carbon Dioxide Absorbents :

- Lubricating Oil Additives :

- Emulsifying Agents :

- Metal Chelators :

Applications in Material Science

This compound is integral to the development of advanced materials:

- Polymer Production : It is used as a monomer in polymerization processes to create polyamide resins that exhibit enhanced durability and resistance to chemicals .

- Ion Exchange Resins : The compound is also involved in producing ion exchange resins that are essential for water purification and softening processes .

Pharmaceutical Applications

In pharmaceuticals, this compound derivatives have shown promise:

- Drug Delivery Systems : Research indicates that cationic lipids derived from this compound can enhance the delivery of mRNA vaccines by improving cellular uptake and endosomal escape .

- Therapeutic Agents : Some studies suggest potential applications in treating diabetes through innovative synthesis methods that incorporate this compound into therapeutic frameworks .

Case Study 1: Epoxy Resin Curing

A study documented the use of this compound as a curing agent for epoxy resins. The results showed significant improvements in tensile strength and thermal stability compared to conventional curing agents. This highlights its effectiveness in industrial applications where performance is critical.

Case Study 2: Carbon Dioxide Absorption

Research demonstrated that incorporating this compound into carbon dioxide absorbent formulations improved absorption rates significantly. This application contributes to environmental sustainability efforts aimed at mitigating climate change.

Mechanism of Action

The mechanism of action of N'-(2-aminoethyl)ethane-1,2-diamine;aziridine involves its ability to form stable complexes with various molecules. It can interact with molecular targets through hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions enable it to exert its effects in various applications, such as cross-linking proteins or stabilizing polymer structures .

Comparison with Similar Compounds

Table 1: Key Properties of DETA and Aziridine

| Property | DETA (C₄H₁₃N₃) | Aziridine (C₂H₅N) |

|---|---|---|

| Molecular Weight | 103.17 g/mol | 43.07 g/mol |

| Structure | Linear triamine (H₂N-CH₂-CH₂-NH-CH₂-CH₂-NH₂) | Cyclic amine (three-membered ring) |

| Boiling Point | 207°C | 56°C (volatile) |

| Reactivity | Forms metal complexes, polymer crosslinks | Ring-opening via nucleophilic attack |

| Key Functional Groups | Three primary/secondary amines | Strained cyclic amine |

Coordination Chemistry and Material Science

- DETA: Acts as a ligand in synthesizing quantum dots. For example, N'-(2-aminoethyl)-N'-hexadecyl ethane-1,2-diamine (AHDA) replaces oleylamine (OAm) to stabilize CsPbI₃ perovskite quantum dots, enhancing stability and optoelectronic performance . Used in gold nanoparticle synthesis, where its amine groups facilitate binding to activated carbon surfaces .

Aziridine :

Polymer Chemistry

- DETA :

- Aziridine :

Corrosion Inhibition

- DETA :

- Aziridine: Limited direct use in corrosion inhibition but derivatives like aziridine phosphonates show promise in protective coatings .

Reactivity and Stability

- DETA :

- Aziridine :

Challenges and Limitations

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;aziridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an aziridine ring combined with a diamine structure. The aziridine moiety contributes to its reactivity due to the inherent strain of the three-membered ring, while the diamine component enhances its interaction with biological macromolecules. This dual nature allows for versatile applications in drug development and materials science.

The compound has been identified as an angiotensin-converting enzyme 2 (ACE2) inhibitor , which presents potential therapeutic applications in treating cardiovascular diseases and viral infections, including SARS-CoV-2. By inhibiting ACE2, it may prevent the binding of the virus to host cells, thereby blocking viral entry and replication .

Antitumor Activity

Research indicates that aziridine derivatives exhibit notable antitumor properties. For instance, studies have shown that certain aziridine-containing compounds can disrupt the cell cycle in cancer cells, leading to apoptosis. In particular, this compound has demonstrated effectiveness in inducing cell cycle arrest during the S phase of replication .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that modifications in the aziridine structure can significantly enhance antibacterial efficacy. For example, aziridines with specific branched aliphatic substituents have shown improved activity against bacterial strains .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| ACE2 Inhibition | Prevents viral entry and replication | |

| Antitumor | Induces S-phase arrest and apoptosis in cancer cells | |

| Antimicrobial | Effective against selected bacterial strains |

Case Study: Antitumor Mechanism

A study investigated the effects of various aziridine derivatives on HeLa cells, revealing that specific compounds caused significant cell cycle arrest and increased apoptosis rates. The findings indicated that structural variations directly influence biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic: What solvent-free synthesis methods yield high-purity aziridine derivatives?

Answer:

A solvent-free approach using α-methylpentanol and 1-phenylethylamine as precursors achieves high yields of aziridine derivatives. This method avoids solvent contamination and simplifies purification. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to prevent side products like N-methylbenzylamine. Post-synthesis, purity is confirmed via NMR and mass spectrometry .

Advanced: How can stereochemical configurations of aziridine derivatives be resolved using NMR spectroscopy?

Answer:

Stereochemical assignments rely on splitting patterns in NMR. For example, the coupling constants () between protons on adjacent carbons in aziridine rings (typically 4–6 Hz for cis vs. 2–3 Hz for trans) help distinguish diastereomers. NMR chemical shifts of nitrogen-adjacent carbons (e.g., δ 34.7–71.4 ppm) further corroborate configurations. Advanced 2D techniques (COSY, NOESY) are recommended for complex cases .

Basic: What characterization techniques are critical for confirming aziridine structure?

Answer:

Essential techniques include:

- Elemental analysis : Validates empirical formulas (e.g., CHN for N-(2-aminoethyl)aziridine).

- FT-IR : Detects NH stretching (3200–3400 cm) and C-N vibrations (1200–1350 cm).

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 86.084 for N-(2-aminoethyl)aziridine) .

Advanced: How do computational methods predict aziridine reactivity in ring-opening reactions?

Answer:

Density Functional Theory (DFT) calculations assess ring strain and nucleophilic attack pathways. For example, the activation energy for aziridine ring opening by electrophiles (e.g., H) correlates with substituent electronic effects. Molecular dynamics simulations model solvent interactions, predicting regioselectivity in aqueous vs. nonpolar environments .

Basic: How does catalyst choice influence aziridine synthesis yield?

Answer:

Palladium catalysts (e.g., Pd/C) improve yields in N-H aziridine-2-phosphonate synthesis by facilitating reductive amination. In contrast, acid catalysts (e.g., HCl) may promote side reactions like polymerization. Catalyst loading (1–5 mol%) and reaction time (12–24 hrs) require optimization to balance efficiency and cost .

Advanced: How can contradictions in biological activity data for aziridine phosphonates be addressed?

Answer:

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HeLa) and controls.

- HPLC purification : Ensure >95% purity before testing.

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., phosphonate groups) with activity trends .

Basic: What are key steps in synthesizing aziridine precursors via oxidative coupling?

Answer:

Oxidative coupling of ethylenediamine with aryl aldehydes under aerobic conditions forms N,N′-arylidineethane-1,2-diamines. Critical steps:

- Stoichiometric control : Maintain a 1:1 aldehyde-to-diamine ratio.

- Acid catalysis : Use HCl (1–2%) to accelerate imine formation.

- Purification : Recrystallize from ethanol to remove unreacted aldehydes .

Advanced: What challenges exist in enantioselective aziridine synthesis?

Answer:

Key challenges include:

- Racemization : Minimize by using low temperatures (<0°C) and chiral auxiliaries (e.g., L-tartaric acid).

- Diastereomer separation : Employ diastereomeric salt formation (e.g., dl-diamine resolution with tartaric acid) .

- Catalyst design : Chiral ligands (e.g., BINAP) improve enantiomeric excess (ee >99%) .

Basic: What safety protocols are recommended for handling aziridine compounds?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (GHS Category 3 for respiratory toxicity).

- PPE : Wear nitrile gloves and goggles (skin/eye irritation risks).

- Storage : Keep in airtight containers under nitrogen to prevent polymerization .

Advanced: How do Hammett parameters correlate with substituent effects in aziridine derivatives?

Answer:

Hammett σ values quantify electron-withdrawing/donating effects of substituents. For example, nitro groups (σ = +0.78) increase aziridine ring strain, accelerating ring-opening kinetics. Linear free-energy relationships (LFERs) link σ to reaction rates (log k vs. σ) in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.